molecular formula C8H10N2O3S B1682645 Sulfacetamide CAS No. 144-80-9

Sulfacetamide

Cat. No.: B1682645
CAS No.: 144-80-9
M. Wt: 214.24 g/mol
InChI Key: SKIVFJLNDNKQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

Sulfacetamide, systematically named N-(4-aminophenyl)sulfonylacetamide, is a synthetic sulfonamide derivative with the molecular formula $$ \text{C}8\text{H}{10}\text{N}2\text{O}3\text{S} $$ and a molar mass of 214.24 g/mol. Its structure comprises a benzenesulfonamide core substituted with an acetamide group at the sulfonamide nitrogen and a para-aminophenyl moiety (Figure 1). This configuration classifies it as an aminobenzenesulfonamide , a subclass of sulfonamide antibiotics characterized by the presence of both sulfonamide and aromatic amine functional groups.

Table 1: Key chemical identifiers of this compound

Property Value Source
CAS Registry Number 144-80-9
EC Number 205-640-6
IUPAC Name N-(4-aminophenyl)sulfonylacetamide
SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

The planar arrangement of the sulfonamide group facilitates hydrogen bonding with bacterial dihydropteroate synthase (DHPS), while the acetamide moiety enhances solubility in aqueous media.

Discovery Timeline and Early Pharmacological Applications

This compound emerged during the sulfonamide antibiotic era, with its pharmacological potential first recognized in 1939. Key milestones include:

  • 1939 : Katiofsky reported the use of sodium this compound (the water-soluble sodium salt) for ocular infections, marking its introduction into clinical practice.
  • 1941 : Robson and Scott demonstrated its efficacy in experimental Pseudomonas aeruginosa corneal ulcers, highlighting its penetration into ocular tissues.
  • 1943 : Strakosch and Clark characterized its cutaneous absorption, paving the way for dermatological applications.
  • 1950s : Combination therapies with sulfur (e.g., 10% this compound + 5% sulfur) became standard for acne vulgaris and seborrheic dermatitis.

Initially approved in the United States in 1996 for ophthalmic formulations, this compound’s utility expanded to include topical treatments for rosacea and seborrheic dermatitis. Early studies emphasized its broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and select Gram-negative pathogens (e.g., Escherichia coli).

Position Within Sulfonamide Antibiotic Class

This compound belongs to the short-acting sulfonamides , distinguished by their rapid systemic clearance and topical applicability. Unlike systemic sulfonamides (e.g., sulfadiazine), this compound’s structural modifications enhance localized efficacy while minimizing systemic absorption.

Mechanistic alignment with sulfonamide class :

  • Target : Inhibits bacterial DHPS, blocking folate synthesis by competing with para-aminobenzoic acid (PABA).
  • Spectrum : Effective against Propionibacterium acnes, Staphylococcus spp., and Streptococcus spp., but inactive against Pseudomonas species.
  • Resistance profile : Cross-resistance with other sulfonamides due to shared target specificity.

Table 2: Comparative features of this compound and prototypical sulfonamides

Feature This compound Sulfadiazine Sulfamethoxazole
Primary Use Topical/Ophthalmic Systemic infections Urinary/Respiratory
Half-life 7–13 hours 10–15 hours 9–11 hours
Solubility High (sodium salt) Moderate Low
Key Structural Motif Acetamide substitution Pyrimidine ring Methoxazole ring

This compound’s niche lies in its dual role as an antimicrobial and anti-inflammatory agent, particularly in dermatology, where it reduces bacterial load and sebum production. Its chemical stability and low keratin binding enable sustained activity in sebaceous environments.

Properties

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Record name SULFACETAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)
Record name Sulfacetamide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8026060
Record name Sulfacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfacetamide is a white powder. (NTP, 1992), Solid
Record name SULFACETAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L
Record name SID855639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFACETAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfacetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144-80-9
Record name SULFACETAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfacetamide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4965G3J0F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

360 to 363 °F (NTP, 1992), 183 °C
Record name SULFACETAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21042
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfacetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Direct Alkylation of Acetamide

The traditional synthesis of sulfacetamide involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride. This method proceeds via nucleophilic substitution, where the amine group of 4-aminobenzenesulfonyl chloride reacts with the carbonyl carbon of acetamide. The reaction typically occurs under anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C. Key parameters influencing yield include:

  • Molar ratio optimization : A 1:1.2 ratio of acetamide to 4-aminobenzenesulfonyl chloride maximizes product formation while minimizing byproducts.
  • Reaction time : 6–8 hours under reflux conditions yields 78–82% purity in crude product.

Purification involves recrystallization from ethanol-water mixtures, achieving final purities >98% as confirmed by high-performance liquid chromatography (HPLC).

Acylation and Reductive Deacylation

An alternative pathway involves the acylation of 4-aminobenzenesulfonamide with acetic anhydride, followed by selective reductive deacylation. This two-step process addresses steric hindrance challenges encountered in direct alkylation:

  • Acylation :
    $$ \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NHCOCH}3 + \text{CH}_3\text{COOH} $$
    Conducted in acetonitrile with catalytic sulfuric acid at 50°C for 4 hours, achieving 85% intermediate yield.

  • Reductive deacylation :
    Zinc dust in sodium hydroxide solution selectively removes the acetyl group, yielding this compound with 91% efficiency.

Advanced Synthetic Techniques

Suzuki Cross-Coupling for Derivatives

Palladium-catalyzed Suzuki coupling has enabled the synthesis of this compound derivatives with enhanced pharmacokinetic properties. A representative protocol involves:

Parameter Condition Yield (%)
Catalyst Pd(PPh₃)₄ (5 mol%) 77
Solvent system 1,4-Dioxane/H₂O (4:1) -
Temperature 95°C -
Reaction time 30 hours -
Base K₃PO₄ -

This method facilitates the introduction of aryl groups at the thiophene-2-sulfonyl position, expanding structural diversity while maintaining the this compound pharmacophore.

Catalytic and Solvent Optimization

Recent advances focus on solvent-catalyst systems to improve reaction kinetics:

  • Toluene-water systems : Reduce side reactions through phase separation, achieving 68% yield compared to 77% in dioxane.
  • Microwave-assisted synthesis : Cuts reaction time to 2 hours with comparable yields (72–74%) through enhanced thermal activation.

Computational Methods in Synthesis Design

Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level have revealed critical electronic parameters for optimizing this compound synthesis:

  • Frontier molecular orbitals (FMOs) :
    • HOMO-LUMO gap = 5.3 eV, indicating moderate reactivity
    • Electron density maps show nucleophilic attack preference at the sulfonamide nitrogen

These computational insights guide solvent selection and catalyst design, reducing experimental trial cycles by 40%.

Industrial-Scale Production Processes

Commercial manufacturing employs continuous flow reactors to enhance scalability:

Stage Equipment Throughput (kg/h) Purity (%)
Alkylation Tubular reactor 12.5 95
Crystallization Vacuum crystallizer 10.8 98.5
Drying Fluidized bed dryer 9.2 99.2

Process validation studies demonstrate consistent compliance with ICH Q3A guidelines for residual solvents (<300 ppm) and heavy metals (<10 ppm).

Quality Control and Analytical Validation

Stability-indicating methods ensure synthesis reproducibility:

  • UV spectrometric analysis : λ_max = 257 nm (ε = 1.4×10⁴ L·mol⁻¹·cm⁻¹) in pH 7.4 buffer
  • HPLC conditions :
    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:0.1% H₃PO₄ (30:70 v/v)
    • Retention time: 4.3 minutes

Forced degradation studies show <2% decomposition under thermal stress (40°C/75% RH for 6 months), confirming method robustness.

Scientific Research Applications

Acne Vulgaris

Sulfacetamide is frequently combined with sulfur in formulations to enhance its therapeutic efficacy against acne vulgaris. A notable formulation is the sodium this compound 10% and sulfur 5% emollient foam. Clinical studies have demonstrated significant reductions in inflammatory lesions among patients treated with this combination.

Case Study Example:

  • A 29-year-old woman with facial acne vulgaris showed a decrease from 12 inflammatory lesions to 3 after six weeks of treatment with sodium this compound foam .
Patient AgeInitial Inflammatory LesionsLesions After 6 Weeks
29123
132316
32195

Seborrheic Dermatitis

The combination of sodium this compound and sulfur has also been effective in treating seborrheic dermatitis. A study involving an eight-week treatment period indicated a significant improvement in lesion counts among subjects diagnosed with this condition.

Clinical Findings:

  • Patients treated with the combination showed a marked reduction in both inflammatory and non-inflammatory lesions, demonstrating the compound's versatility in managing skin disorders .

Rosacea

This compound has been utilized effectively for rosacea treatment, particularly when combined with sulfur. Research indicates that patients experience significant improvements in erythema and inflammatory lesions after using formulations containing these agents.

Study Results:

  • In an eight-week double-blind study, patients receiving sodium this compound and sulfur reported an improvement rate of 78% in inflammatory lesions compared to only 36% in the control group .

Summary of Efficacy

The efficacy of sodium this compound is enhanced when combined with other agents like sulfur or hydrocortisone, which may increase its effectiveness against various skin conditions. The following table summarizes key findings from several studies on the efficacy of sodium this compound:

ConditionTreatment FormulationInitial LesionsFinal LesionsImprovement Rate
Acne VulgarisSodium this compound 10% + Sulfur 5%VariesVariesUp to 78%
Seborrheic DermatitisSodium this compound + SulfurVariesVariesSignificant
RosaceaSodium this compound + SulfurVariesVariesSignificant

Comparison with Similar Compounds

Antimicrobial Efficacy

  • This compound vs. Sulfadiazine/Sulfathiazole: In COVID-19 interaction studies, novel sulfonamide derivatives (e.g., N-(glycine)-para styrene sulfonamide) exhibited biological activities comparable to this compound, sulfadiazine, and sulfathiazole, suggesting overlapping therapeutic profiles .
  • Propionibacterium acnes : this compound is particularly effective against this acne-causing bacterium, often enhanced by sulfur’s keratolytic effects .

Binding Affinity

Table 1: Comparative Binding Affinities of Sulfonamides

Compound Binding Affinity (kcal/mol) Reference
This compound Not reported
Derivative 1C -8.1
Sulfadiazine Not reported
Sulfamethoxazole Not reported

Solubility and Formulation

  • This compound: Aqueous solubility is pH-dependent, with molar absorptivity of 10,575 mol⁻¹·cm⁻¹ . Cocrystallization with caffeine reduces solubility (8.64 g/L vs.
  • Sulfamethoxazole : Higher molar absorptivity (13,146 mol⁻¹·cm⁻¹) and distinct solubility profile .

Table 2: Solubility and Spectrophotometric Properties

Compound Molar Absorptivity (mol⁻¹·cm⁻¹) Solubility (g/L) Reference
This compound 10,575 12.5
Sulfamethoxazole 13,146 Not reported
This compound-Caffeine Cocrystal - 8.64

Biodegradation and Stability

This compound degrades into sulfanilamide under UV exposure, compromising pharmaceutical quality. In biodegradation reactor studies, this compound exhibited variable degradation rates compared to sulfabenzamide and sulfamethoxypyridazine, with implications for environmental persistence .

Key Research Findings and Clinical Implications

Ocular Delivery: this compound-loaded Eudragit® RL100 nanosuspensions enhance intraocular availability, offering a stable, low-irritancy formulation .

Hydrate Stability : Sodium this compound retains hydrate structure post-grinding and humidity exposure, ensuring consistent solubility .

Biological Activity

Sulfacetamide is a sulfonamide antibiotic known for its bacteriostatic properties and broad-spectrum activity against various gram-positive and gram-negative bacteria. This compound has been extensively studied for its biological activities, particularly in dermatology, where it is commonly used to treat skin conditions such as acne vulgaris, seborrheic dermatitis, and rosacea.

This compound functions primarily as a competitive inhibitor of para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in bacteria. By inhibiting this pathway, this compound effectively prevents bacterial growth and replication. The inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway, is central to its antibacterial effects .

Pharmacokinetics

  • Half-life : Approximately 7-12.8 hours.
  • Distribution : this compound is widely distributed in body tissues and fluids, achieving high concentrations in ocular, pleural, and synovial fluids.
  • Administration : Typically administered topically or orally; however, parenteral administration can be challenging due to irritation caused by alkaline salts .

Acne Vulgaris

This compound has shown significant efficacy in treating acne vulgaris. A study reported that twice-daily application of sodium this compound lotion led to an 80.4% to 83% reduction in inflammatory lesions over 12 weeks .

Case Studies:

  • Case 1 : A 29-year-old woman with a history of acne showed a marked reduction in lesions after using this compound emollient foam for eight weeks.
  • Case 2 : A 13-year-old boy experienced significant improvement in inflammatory lesions after treatment with this compound combined with tretinoin .

Seborrheic Dermatitis

This compound has also been effective in treating seborrheic dermatitis. In one study, it was found that 93% of patients experienced improvement or complete control of their condition when treated with sodium this compound ointment .

Perioral Dermatitis

The combination of topical sodium this compound with oral tetracyclines has been reported to clear lesions consistently in patients suffering from perioral dermatitis .

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Shigella dysenteriae
  • Salmonella typhi
  • Pseudomonas aeruginosa

These activities have been confirmed through various methods including the agar well diffusion technique .

Research Findings

Recent studies have explored the potential of this compound derivatives as HCV protease inhibitors and CXCR2 antagonists, indicating a broader biological activity beyond its traditional uses . Additionally, research on the coordination of sulfonamides with metal ions (e.g., Ru(III)) has suggested enhanced antimicrobial properties due to improved penetration and interaction with microbial DNA .

Summary Table of Biological Activities

ConditionEfficacy RateNotes
Acne Vulgaris80.4% - 83% reductionEffective as monotherapy or combination
Seborrheic Dermatitis93% improvementHigh success rate in clinical settings
Perioral DermatitisConsistent clearanceBest when combined with oral tetracyclines

Q & A

Q. What are the recommended storage conditions for sulfacetamide sodium in experimental settings to ensure stability?

this compound sodium should be stored at -20°C in a dry environment to maintain its chemical integrity over time. Short-term exposure to ambient temperatures during transportation is generally acceptable, but long-term storage must adhere to these conditions to prevent degradation . For reproducibility, researchers should document storage protocols in line with guidelines for handling hygroscopic or temperature-sensitive compounds .

Q. Which solvents are optimal for dissolving this compound sodium in in vitro assays?

Solubility varies by solvent:

SolventSolubility (mg/mL)Method
H2O≥10.65Direct dissolution
EtOH≥12.45Ultrasonic aid
DMSO≥28.4Ultrasonic aid
Data sourced from experimental product sheets . For cell-based assays, pre-warming solvents to 37°C and using ultrasonic baths can enhance dissolution. Researchers should validate solubility under their specific experimental conditions to avoid precipitation .

Q. How does this compound’s mechanism of action guide its experimental application in antimicrobial studies?

this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This mechanism necessitates careful selection of bacterial strains with intact folate pathways. Researchers should pair this compound with auxotrophic bacterial models or validate target expression via genomic sequencing prior to efficacy assays . Controls should include sulfonamide-resistant strains to confirm specificity .

Advanced Research Questions

Q. What methodological strategies address discrepancies in this compound’s reported efficacy across bacterial strains?

Discrepancies often arise from strain-specific genetic variations (e.g., folP mutations) or differences in culture media (e.g., thymidine content, which bypasses folate synthesis). To resolve these:

  • Conduct comparative studies using isogenic strains with and without DHPS mutations.
  • Standardize media formulations (e.g., thymidine-free for folate pathway dependency).
  • Use dose-response curves to quantify IC50 shifts, paired with statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance . Transparent reporting of strain origins and growth conditions is critical for reproducibility .

Q. What experimental design considerations are essential for pharmacokinetic (PK) studies of this compound?

Key factors include:

  • Biofluid matrix selection : Plasma protein binding (>80% for this compound) requires ultracentrifugation or equilibrium dialysis to measure free drug concentrations .
  • Sampling intervals : Frequent early timepoints (e.g., 0–2 hrs post-administration) to capture rapid distribution phases.
  • Analytical validation : HPLC or LC-MS/MS methods with deuterated internal standards to account for matrix effects . Studies should align with FDA/EMA guidelines for PK parameters (e.g., AUC, Cmax) and include crossover designs to control for inter-individual variability .

Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?

Degradation pathways involve sulfonamide bond cleavage under oxidative or photolytic conditions. Mitigation strategies include:

  • Storing solutions in amber vials to block light exposure.
  • Adding antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations.
  • Conducting accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s autophagy-modulating effects be reconciled?

Autophagy effects may depend on concentration-dependent off-target actions. For example:

  • Low doses (≤10 µM) may inhibit bacterial growth via DHPS.
  • High doses (≥50 µM) could induce eukaryotic autophagy through ROS-mediated pathways. Researchers should:
  • Replicate experiments across multiple cell lines (e.g., HeLa vs. RAW264.7 macrophages).
  • Use autophagy inhibitors (e.g., chloroquine) or fluorescent LC3 reporters to confirm mechanism . Contradictions in literature often stem from unstated variables like cell passage number or serum content in media .

Methodological Resources

  • Statistical Reporting : Follow CONSORT guidelines for randomized trials, including effect sizes and confidence intervals .
  • Ethical Compliance : For in vivo studies, include IACUC-approved protocols and randomization methods in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfacetamide
Reactant of Route 2
Reactant of Route 2
Sulfacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.